Solcitinib

Catalog No.
S543558
CAS No.
1206163-45-2
M.F
C22H23N5O2
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solcitinib

CAS Number

1206163-45-2

Product Name

Solcitinib

IUPAC Name

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)

InChI Key

MPYACSQFXVMWNO-UHFFFAOYSA-N

SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2586184; GSK 2586184; GSK-2586184; GSK2586184A; GSK-2586184A; GSK 2586184A; GLPG-0778; GLPG 0778; GLPG0778; G154578; Solcitinib.

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C

Description

The exact mass of the compound Solcitinib is 389.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Systemic Lupus Erythematosus (SLE)

Field: The specific scientific field is Rheumatology and Immunology .

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Systemic Lupus Erythematosus (SLE) . SLE is a chronic, multifactorial autoimmune disease with complex pathogenesis characterized by the imbalance of pro-inflammatory and anti-inflammatory cytokines .

Methods of Application: The JAK-STAT pathways consist of four JAK kinases and seven STATs family members. The dysregulation of JAK-STAT pathways represents an important process in the pathogenesis of SLE . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in SLE .

Results or Outcomes: JAK inhibitors are currently being investigated in phase II and III trials and are considered to become the next stage in SLE therapy . The development of clinically useful kinase inhibitors might improve upon traditional therapeutic strategies .

Application in Connective Tissue Diseases (CTDs)

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of various Connective Tissue Diseases (CTDs) including RA, systemic lupus erythematosus, dermatomyositis, systemic sclerosis, Sjögren’s syndrome, and vasculitis .

Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of CTDs . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in CTDs .

Results or Outcomes: JAK inhibitors have great potential for the treatment of various CTDs by reducing multiple cytokine production and suppressing inflammation, with the advantages of rapid onset in an oral formulation and decreased corticosteroid dependence and the associated adverse events, especially in refractory cases .

Application in Psoriatic Arthritis (PsA)

Field: The specific scientific field is Rheumatology and Dermatology .

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Psoriatic Arthritis (PsA) . PsA is a type of arthritis that affects some people who have psoriasis, a condition that features red patches of skin topped with silvery scales .

Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of PsA . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in PsA .

Results or Outcomes: JAK inhibitors are increasingly being tested for inflammatory diseases other than RA . The value of different JAK inhibitors’ specificities across disease states remains to be defined . The acceptable safety profile of JAK inhibitors, across disease states, remains to be confirmed .

Application in Inflammatory Bowel Disease (IBD)

Field: The specific scientific field is Gastroenterology .

Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Inflammatory Bowel Disease (IBD) . IBD is a term for two conditions (Crohn’s disease and ulcerative colitis) that are characterized by chronic inflammation of the gastrointestinal (GI) tract .

Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of IBD . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in IBD .

Solcitinib, also known as GSK-2586184 or GLPG-0778, is a selective inhibitor of Janus kinase 1 (JAK1). It belongs to the class of small molecule drugs that target the JAK-STAT signaling pathway, which plays a crucial role in mediating immune responses and inflammation. The compound features a triazolopyridine scaffold and an acyclopropylamide moiety, contributing to its unique pharmacological properties and selectivity for JAK1 over JAK2 and TYK2 by more than ten-fold .

Typical of small organic molecules. Key reactions include:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, affecting the oxidation state of the compound.
  • Reduction: The reverse of oxidation, where electrons are added to the molecule.
  • Substitution Reactions: These involve the replacement of one functional group with another, which can modify the compound's biological activity .

The specific conditions and reagents for these reactions can vary but typically involve standard organic synthesis techniques.

Solcitinib exhibits potent biological activity as a JAK1 inhibitor. Its inhibition of JAK1 disrupts the signaling pathways associated with various cytokines, particularly those involved in inflammatory processes. Clinical studies have evaluated its efficacy in treating conditions such as psoriasis and systemic lupus erythematosus (SLE) . The compound has shown promise in reducing inflammation and modulating immune responses effectively.

The synthesis of Solcitinib involves several steps that focus on constructing its triazolopyridine core and acyclopropylamide side chain. While specific synthetic routes are proprietary, general strategies include:

  • Formation of the Triazolopyridine Core: This may involve cyclization reactions using appropriate precursors.
  • Attachment of Acyclopropylamide: This step typically involves amide bond formation through coupling reactions.
  • Purification: Common techniques such as crystallization or chromatography are used to isolate the final product in high purity .

Solcitinib is primarily being investigated for its therapeutic potential in autoimmune diseases, particularly:

  • Psoriasis: Clinical trials have demonstrated its ability to reduce symptoms effectively.
  • Systemic Lupus Erythematosus: Ongoing studies aim to assess its efficacy in managing this complex autoimmune condition .

Additionally, its role in cancer therapy is being explored due to its mechanism of action on immune modulation.

Studies on Solcitinib's interactions focus on its pharmacokinetics and potential drug-drug interactions. As a selective JAK1 inhibitor, it may interact with other medications that influence the JAK-STAT pathway or those metabolized by similar enzymatic pathways. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Several other compounds share structural similarities or pharmacological targets with Solcitinib. Below is a comparison highlighting their uniqueness:

Compound NameTargetSelectivityPhaseIndications
TofacitinibJAK1/JAK3ModerateApprovedRheumatoid arthritis
BaricitinibJAK1/JAK2HighApprovedRheumatoid arthritis
UpadacitinibJAK1HighApprovedRheumatoid arthritis
FilgotinibJAK1HighApprovedRheumatoid arthritis
DecernotinibJAK3ModeratePhase IIRheumatoid arthritis

Uniqueness of Solcitinib:

  • Solcitinib is distinguished by its high selectivity for JAK1 over other JAK family members, which may result in fewer side effects related to hematopoiesis compared to non-selective inhibitors like Tofacitinib .
  • Its specific scaffold design allows for unique interactions within the binding site, potentially leading to different efficacy profiles in treating autoimmune diseases.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

389.18517499 g/mol

Monoisotopic Mass

389.18517499 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3V7GQ1260K

Wikipedia

Solcitinib

Dates

Modify: 2023-08-15

Explore Compound Types